

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Aspinonene

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Compound of Interest		
Compound Name:	Aspinonene	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **Aspinonene**, a polyketide natural product isolated from fungi of the Aspergillus genus. This document outlines detailed protocols for sample preparation, NMR data acquisition, and spectral analysis. The provided information is intended to assist researchers in the structural elucidation, characterization, and purity assessment of **Aspinonene**, facilitating its potential development as a therapeutic agent.

Introduction to Aspinonene

Aspinonene is a secondary metabolite produced by certain species of Aspergillus, notably Aspergillus ochraceus and Aspergillus ostianus.[1] It belongs to the class of polyketides and possesses a unique branched structure. The molecular formula of **Aspinonene** is C₉H₁₆O₄.[1] Natural products from Aspergillus species are known to exhibit a wide range of biological activities, and the characterization of these compounds is a critical step in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous structure determination and purity assessment of such natural products.

Quantitative NMR Data of Aspinonene



The following tables summarize the ¹H and ¹³C NMR spectral data for **Aspinonene**. This data is essential for the identification and structural verification of the compound.

Illustrative Data Note: The following NMR data is based on typical chemical shifts for the functional groups present in **Aspinonene** and serves as an illustrative example. For precise assignments, it is crucial to consult the primary literature: J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666.

Table 1: ¹H NMR Data of **Aspinonene** (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.65	dd	11.5, 5.0
3.55	dd	11.5, 6.0	
H-3	5.80	d	15.5
H-4	5.95	dq	15.5, 6.5
H-5	4.30	qd	6.5, 1.5
H-6	1.25	d	6.5
H-7	3.10	dq	5.5, 2.5
H-8	2.90	d	2.5
H-9	1.30	d	5.5

Table 2: ¹³C NMR Data of **Aspinonene** (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
C-1	65.0
C-2	75.0
C-3	130.0
C-4	135.0
C-5	70.0
C-6	23.0
C-7	60.0
C-8	58.0
C-9	18.0

Experimental Protocols

I. Isolation of Aspinonene from Aspergillus ochraceus

This protocol describes a general method for the extraction and isolation of **Aspinonene** from fungal cultures.

Materials:

- · Aspergillus ochraceus culture
- Solid rice medium or Potato Dextrose Broth (PDB)
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Silica gel for column chromatography
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system



Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

- Fungal Cultivation: Inoculate Aspergillus ochraceus onto a solid rice medium or into a liquid PDB medium. Incubate at 25-28°C for 2-4 weeks.
- Extraction: After the incubation period, extract the fungal biomass and the culture medium
 with ethyl acetate. Repeat the extraction process three times to ensure complete recovery of
 the secondary metabolites.
- Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- · Chromatographic Separation:
 - Subject the crude extract to silica gel column chromatography using a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
 - Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.
 - Further purify the **Aspinonene**-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
 - The final purification step can be performed using preparative HPLC to obtain pure
 Aspinonene.
- Structure Confirmation: Confirm the identity and purity of the isolated Aspinonene using NMR spectroscopy and mass spectrometry.

II. NMR Sample Preparation and Data Acquisition

Materials:

Purified Aspinonene



- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of purified Aspinonene in 0.5-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.
- 1D ¹H NMR Acquisition:
 - Acquire a standard ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- 1D ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- 2D NMR Acquisition (for complete structural elucidation):
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds), crucial for connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.



Mandatory Visualizations

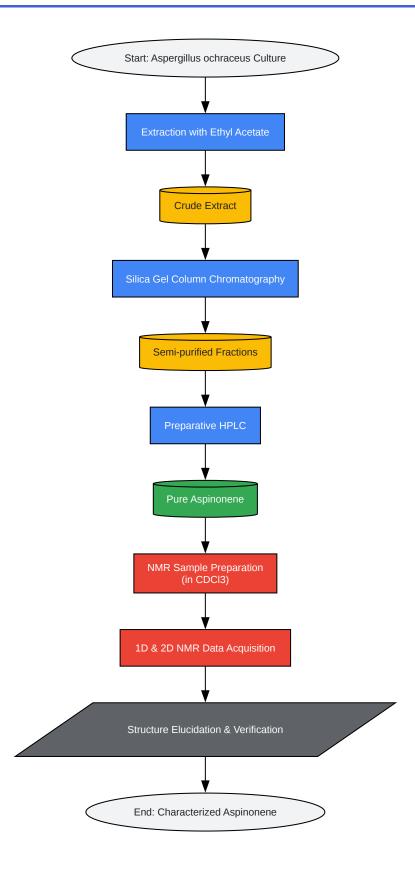
The following diagrams illustrate key aspects of **Aspinonene** research, from its biological origin to its analytical characterization.



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Caption: Hypothetical biosynthetic pathway of Aspinonene.









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References

- 1. NMR analysis of budding yeast metabolomics: a rapid method for sample preparation -Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
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